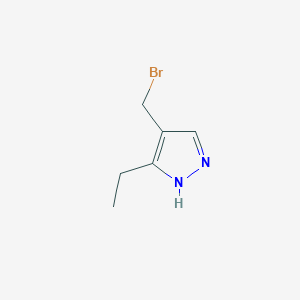![molecular formula C16H26INO2 B13620084 Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)
Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-({3-iodobicyclo[111]pentan-1-yl}methyl)piperidine-1-carboxylate is a complex organic compound with a unique structure It contains a tert-butyl group, a piperidine ring, and a 3-iodobicyclo[111]pentane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-({3-iodobicyclo[111]pentan-1-yl}methyl)piperidine-1-carboxylate typically involves multiple steps One common method starts with the preparation of the 3-iodobicyclo[111]pentane intermediate, which is then reacted with a piperidine derivativeThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The iodine atom in the bicyclo[1.1.1]pentane moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features allow it to bind to specific proteins or enzymes, making it useful for drug discovery and development .
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions. Its ability to interact with biological molecules makes it a candidate for further pharmacological studies .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Wirkmechanismus
The mechanism of action of tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- Tert-butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate
Uniqueness
Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate stands out due to its specific combination of functional groups and structural features. The presence of the 3-iodobicyclo[1.1.1]pentane moiety provides unique reactivity and binding properties, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C16H26INO2 |
|---|---|
Molekulargewicht |
391.29 g/mol |
IUPAC-Name |
tert-butyl 4-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H26INO2/c1-14(2,3)20-13(19)18-6-4-12(5-7-18)8-15-9-16(17,10-15)11-15/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
SMFHKFXJPWTXGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC23CC(C2)(C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


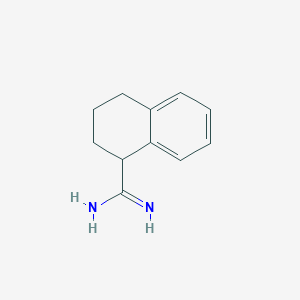
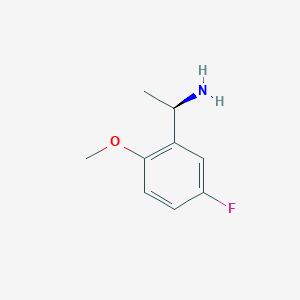

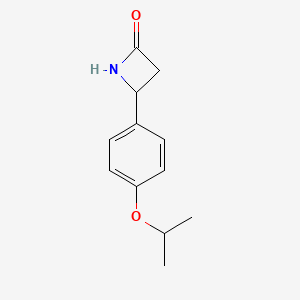
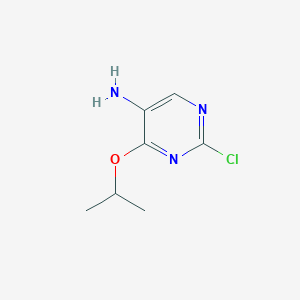
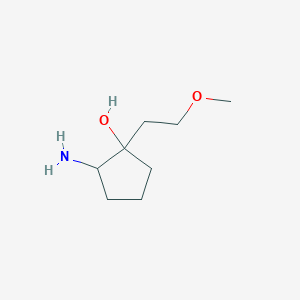
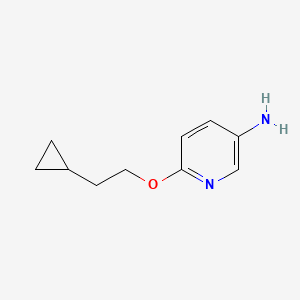


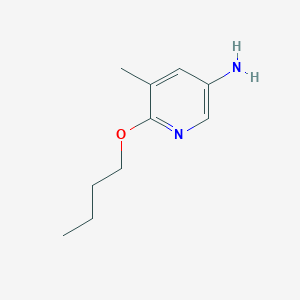
![(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine](/img/structure/B13620052.png)
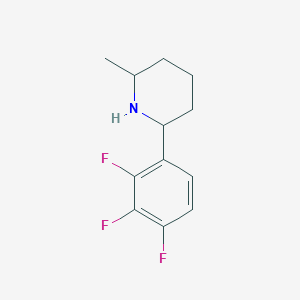
![4-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B13620062.png)
